3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol
Overview
Description
. It is structurally similar to dihydrotestosterone (DHT) but contains an azo group at the 3,3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
. This can be achieved through a diazotization reaction, where DHT is treated with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the azo compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Oxidation of the compound can lead to the formation of various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: : Reduction reactions can produce reduced derivatives, including alcohols and amines.
Substitution: : Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo-steroid interactions.
Biology: : Investigated for its potential effects on androgen receptors and its role in modulating gene expression.
Medicine: : Studied for its potential therapeutic applications in treating conditions related to androgen deficiency and muscle wasting.
Industry: : Utilized in the development of new anabolic agents and performance-enhancing drugs.
Mechanism of Action
The compound exerts its effects through its interaction with androgen receptors. By binding to these receptors, it modulates gene expression and influences various physiological processes, including muscle growth, bone density, and metabolism. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the regulation of key signaling pathways related to androgenic activity.
Comparison with Similar Compounds
3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is structurally similar to other anabolic-androgenic steroids, such as dihydrotestosterone (DHT) and testosterone. its unique azo group at the 3,3-position sets it apart, potentially leading to different biological activities and therapeutic applications. Other similar compounds include:
Dihydrotestosterone (DHT)
Testosterone
Methandrostenolone (Methandienone)
Oxandrolone (Anavar)
These compounds share similarities in their androgenic effects but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diazirine]-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-17-10-11-20(21-22-20)12-13(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)23/h13-16,23H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFACKYKJIJHJ-PHFHYRSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C)N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189902 | |
Record name | (5alpha,17beta)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2429-17-6 | |
Record name | (5α,17β)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2429-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5alpha,17beta)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201189902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-AZO-17.ALPHA.-METHYL-5.ALPHA.-ANDROSTAN-17.BETA.-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AA03AP597 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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